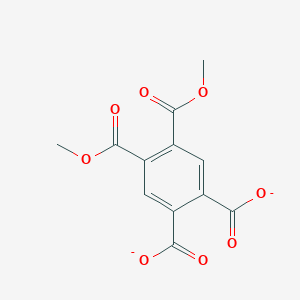

4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

143650-84-4 |

|---|---|

Formule moléculaire |

C12H8O8-2 |

Poids moléculaire |

280.19 g/mol |

Nom IUPAC |

4,5-bis(methoxycarbonyl)phthalate |

InChI |

InChI=1S/C12H10O8/c1-19-11(17)7-3-5(9(13)14)6(10(15)16)4-8(7)12(18)20-2/h3-4H,1-2H3,(H,13,14)(H,15,16)/p-2 |

Clé InChI |

YRNWTQDKUMSTIV-UHFFFAOYSA-L |

SMILES canonique |

COC(=O)C1=C(C=C(C(=C1)C(=O)[O-])C(=O)[O-])C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 4,5-Bis(méthoxycarbonyl)benzène-1,2-dicarboxylate implique généralement l'estérification de l'acide benzène-1,2,4,5-tétracarboxylique. La réaction est réalisée en utilisant du méthanol en présence d'un catalyseur acide fort tel que l'acide sulfurique. Les conditions de réaction comprennent généralement le reflux du mélange pendant plusieurs heures pour assurer une estérification complète.

Méthodes de production industrielle : Dans un contexte industriel, la production de 4,5-Bis(méthoxycarbonyl)benzène-1,2-dicarboxylate suit un processus d'estérification similaire, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions : Le 4,5-Bis(méthoxycarbonyl)benzène-1,2-dicarboxylate peut subir diverses réactions chimiques, notamment :

Hydrolyse : Les groupes esters peuvent être hydrolysés pour former les acides carboxyliques correspondants.

Réduction : Le composé peut être réduit pour former les alcools correspondants.

Substitution : Les groupes méthoxycarbonyl peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Hydrolyse : Elle est généralement réalisée en utilisant de l'hydroxyde de sodium aqueux ou de l'acide chlorhydrique sous des conditions de reflux.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, souvent en présence d'un catalyseur ou dans des conditions basiques.

Principaux produits :

Hydrolyse : Acide benzène-1,2,4,5-tétracarboxylique.

Réduction : 4,5-Bis(hydroxyméthyl)benzène-1,2-dicarboxylate.

Substitution : Selon le nucléophile utilisé, divers dérivés substitués peuvent être formés.

4. Applications dans la recherche scientifique

Le 4,5-Bis(méthoxycarbonyl)benzène-1,2-dicarboxylate a plusieurs applications dans la recherche scientifique :

Synthèse organique : Il sert de bloc de construction pour la synthèse de molécules organiques plus complexes.

Science des matériaux : Le composé peut être utilisé dans la préparation de polymères et d'autres matériaux aux propriétés spécifiques.

Catalyse : Le composé peut être utilisé comme ligand en chimie de coordination et en catalyse.

5. Mécanisme d'action

Le mécanisme d'action du 4,5-Bis(méthoxycarbonyl)benzène-1,2-dicarboxylate dépend de son application spécifique. En synthèse organique, il agit comme un précurseur ou un intermédiaire, participant à diverses réactions chimiques pour former les produits souhaités. En catalyse, il peut se coordonner avec des ions métalliques pour former des espèces catalytiques actives qui facilitent les transformations chimiques.

Composés similaires :

Acide benzène-1,2,4,5-tétracarboxylique : Le composé parent dont le 4,5-Bis(méthoxycarbonyl)benzène-1,2-dicarboxylate est dérivé.

Diméthyl 2,2'-bipyridine-4,4'-dicarboxylate : Un autre dérivé ester avec des groupes fonctionnels similaires.

Acide 1,2,4,5-benzènetetracarboxylique : Un composé apparenté avec quatre groupes carboxylate.

Unicité : Le 4,5-Bis(méthoxycarbonyl)benzène-1,2-dicarboxylate est unique en raison de son motif de substitution spécifique et de la présence de groupes esters et carboxylate.

Applications De Recherche Scientifique

4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

Mécanisme D'action

The mechanism of action of 4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In catalysis, it can coordinate with metal ions to form active catalytic species that facilitate chemical transformations.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues of Benzene-1,2-dicarboxylate Esters

Dimethyl Benzene-1,2-dicarboxylate (Dimethyl Phthalate)

- Structure : Benzene ring with two methyl ester groups at positions 1 and 2.

- Molecular Weight : 194.19 g/mol .

- Applications : Commonly used as a plasticizer and solvent.

- Comparison: Unlike the target compound, dimethyl phthalate lacks substituents at positions 4 and 5.

Dioctyl Benzene-1,2-dicarboxylate (Dioctyl Phthalate, DOP)

- Structure : Benzene ring with two octyl ester groups.

- Molecular Weight : ~390.56 g/mol .

- Applications : Widely used as a plasticizer in PVC production.

- Comparison: The long alkyl chains in DOP enhance flexibility in polymers but raise environmental and health concerns due to endocrine-disrupting properties.

Bis(2-ethylhexyl) Benzene-1,2-dicarboxylate (DEHP)

- Structure : Branched alkyl ester groups at positions 1 and 2.

- Applications : High-performance plasticizer with superior resistance to extraction.

- Comparison : DEHP’s branched chains improve polymer compatibility but are linked to toxicity. The target compound’s methoxy groups could mitigate these risks while providing distinct electronic effects for specialized applications (e.g., coordination chemistry) .

Functionalized Benzene Derivatives

Benzene-1,2,4,5-tetracarboxylic Acid

- Structure : Four carboxyl groups at positions 1, 2, 4, and 5.

- Molecular Weight : 100.18 g/mol .

- Applications : Used in high-temperature polymers and as a chelating agent.

- Comparison : The tetracarboxylic acid is more acidic and hydrophilic than the target compound. Its fully deprotonated form can act as a multidentate ligand, whereas the target compound’s ester groups limit such interactions but enhance solubility in organic solvents .

4-Cyclohexene-1,2-dicarboxylic Acid Dimethyl Ester

- Structure : Cyclohexene ring with two methoxycarbonyl groups.

- Molecular Weight : 198.22 g/mol .

- Applications : Intermediate in organic synthesis.

- Comparison: The cyclohexene ring introduces non-aromatic character, reducing conjugation and altering reactivity. The target compound’s aromaticity may enhance stability in photochemical applications .

Substituted Phthalate Esters with Complex Functional Groups

4,5-Bis[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzene-1,2-dicarboxylic Acid

- Structure : Benzene-1,2-dicarboxylic acid with methacryloyloxy-ethoxycarbonyl groups at positions 4 and 5.

- CAS : 51156-91-3 .

- Applications: Potential use in crosslinked polymers due to reactive methacrylate groups.

- Comparison: The methacrylate groups enable polymerization, whereas the target compound’s methoxycarbonyl groups are non-reactive, favoring applications in controlled-release systems or as intermediates .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|

| 4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate* | ~282.23 | 2 × COO⁻, 2 × COOCH₃ | Polymers, pharmaceuticals |

| Dimethyl Phthalate | 194.19 | 2 × COOCH₃ | Plasticizers |

| Dioctyl Phthalate | 390.56 | 2 × C₈H₁₇O₂ | PVC plasticizers |

| Benzene-1,2,4,5-tetracarboxylic Acid | 100.18 | 4 × COOH | Chelating agents |

*Estimated based on structural analogs.

Activité Biologique

4,5-Bis(methoxycarbonyl)benzene-1,2-dicarboxylate (CAS No. 143650-84-4) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features two methoxycarbonyl groups attached to a benzene ring with two carboxylate functionalities. Its molecular formula is , and it has a molecular weight of approximately 254.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₆ |

| Molecular Weight | 254.24 g/mol |

| CAS Number | 143650-84-4 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of methoxycarbonyl groups enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.

- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress .

- Antitumor Activity : Preliminary in vitro studies suggest that this compound may inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's mechanism appears to involve modulation of apoptosis pathways and cell cycle regulation .

Structure-Activity Relationships (SAR)

Research has shown that modifications in the substituents on the benzene ring can significantly affect the biological activity of related compounds. For instance, the introduction of electron-withdrawing groups has been correlated with enhanced antitumor efficacy .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The results indicated that:

- A549 Cells : The compound exhibited an IC50 value of approximately 20 μM.

- MDA-MB-231 Cells : An IC50 value around 25 μM was observed.

These findings suggest a moderate level of cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 21.2 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.